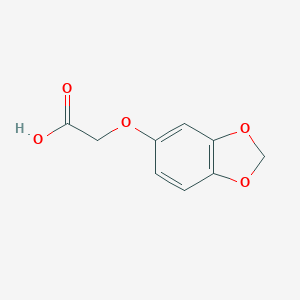

(1,3-苯并二氧杂环-5-氧基)乙酸

描述

(1,3-Benzodioxol-5-yloxy)acetic acid is a compound that has been synthesized and studied for its various properties and potential applications in chemistry and biochemistry. The compound is part of a larger class of chemicals that have garnered interest for their structural and functional versatility.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the condensation of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds can further react with aromatic aldehydes to yield derivatives, which have been explored for their anti-inflammatory and analgesic activities (Hunashal et al., 2014). Another method includes dithiocarboxylation of derivatives of acetic acid to prepare acrylonitriles and acrylates, showcasing the diverse synthetic pathways that can be adapted for related compounds (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction and quantum chemical calculations, revealing the dynamics and conformations that contribute to their biological activity. For instance, the charge density and molecular structure in the crystal of certain benzoxazolyl compounds have been determined, shedding light on the intermolecular interactions and electron density distribution (Wang et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions with various reagents to form new derivatives with potential biological activities. The preparation and reactions with alkynyltrimethylsilanes have been studied, demonstrating the versatility of these compounds in synthetic chemistry (Zhdankin et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and melting points are crucial for understanding the behavior of these compounds in different environments. For example, the solid-state coordination and crystal structure of related compounds have been analyzed, providing insights into their stability and intermolecular bonding (Gougoutas & Clardy, 1972).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, play a significant role in the application of these compounds. Studies have explored the synthesis and antimicrobial activity of derivatives, emphasizing their potential in pharmaceutical applications (Hunashal, Satyanarayana, & Maddi, 2012).

科学研究应用

合成和化学应用

(1,3-苯并二氧杂环-5-氧基)乙酸衍生物因其在合成和化学反应中的广泛应用而被广泛研究。一项值得注意的应用是合成各种苯并二氧杂环衍生物,这些衍生物已对人肿瘤细胞系表现出显着的抗肿瘤活性。具体来说,某些衍生物(如 6-(4-氨基苯甲酰)-1,3-苯并二氧杂环-5-乙酸甲酯)在低浓度下显示出显着的抑制肿瘤生长的活性 (Micale, Zappalà, & Grasso, 2002)。另一项研究重点介绍了由碘苯甲酸制备三价碘化合物,展示了 (1,3-苯并二氧杂环-5-氧基)乙酸衍生物在醇类平滑氧化为醛类或酮类中的作用 (Iinuma, Moriyama, & Togo, 2014)。

生物和医药研究

(1,3-苯并二氧杂环-5-氧基)乙酸衍生物的生物活性一直是药物研究的重点。一项关于苯并二氧杂环衍生物的研究报告了显着的抗菌和抗氧化活性。该研究确定了具有作为药物应用有价值的材料潜力的化合物,强调需要进一步的体内评估以探索新的候选药物 (Khalil, Jaradat, Hawash, & Issa, 2021)。此外,包括苯并二氧杂环化合物在内的新型胡椒碱衍生物已被研究其与铁表面的相互作用,表明其作为绿色缓蚀剂的潜力。该研究利用计算方法阐明了相互作用模式和络合动力学,提供了对它们的潜在工业应用的见解 (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018)。

香料和化妆品工业

在香料和化妆品工业中,某些苯并二氧杂环化合物,如 1,3-苯并二氧杂环-5-丙醇,α-甲基,5-乙酸酯,用作香料成分。这些化合物属于特定的结构组,是通过芳基烷基醇与简单的羧酸反应制备的。对这些化合物的详细毒理学和皮肤病学审查确保了它们在各种产品中的安全使用 (Mcginty, Letizia, & Api, 2012)。

属性

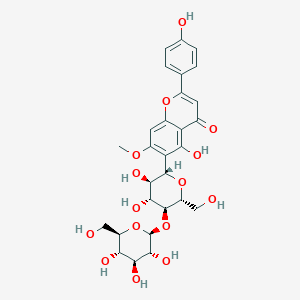

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-9(11)4-12-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPMDIAHFMBXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364155 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106690-33-9 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)